An In-depth Technical Guide to the Spectral Properties and Applications of Cy7-YNE Dye
An In-depth Technical Guide to the Spectral Properties and Applications of Cy7-YNE Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine (B1664457) 7-YNE (Cy7-YNE) is a near-infrared (NIR) fluorescent dye that has become an invaluable tool in biomedical research and drug development. As a member of the cyanine family, Cy7 is structurally defined by a heptamethine chain, which dictates its long-wavelength spectral properties.[1] Its fluorescence emission in the 750-800 nm spectral window aligns with the "NIR window" of biological tissues, a range where light absorption by endogenous components like hemoglobin and water is minimal.[2][3] This key characteristic allows for deeper tissue penetration and significantly reduced background autofluorescence, leading to a high signal-to-noise ratio in imaging applications.[1][2]
The defining feature of Cy7-YNE is the terminal alkyne (-YNE) functional group. This group enables the dye to be covalently attached to biomolecules modified with an azide (B81097) group via a highly efficient and specific bioorthogonal reaction known as "click chemistry." This capability allows for the precise labeling of proteins, antibodies, peptides, and nanoparticles, facilitating the development of targeted probes for a wide array of applications, from in vivo imaging to cellular analysis.
Core Properties of Cy7-YNE
The utility of Cy7-YNE in sensitive detection and imaging stems from its distinct photophysical and chemical characteristics. The dye is known for its high molar extinction coefficient, indicating a strong ability to absorb light, and a favorable quantum yield, resulting in bright fluorescent emissions.
Photophysical and Spectral Properties
The spectral properties of Cy7 can vary slightly depending on its conjugation state and solvent environment.
| Property | Typical Value | Source(s) |
| Excitation Maximum (λex) | ~750 - 756 nm | |
| Emission Maximum (λem) | ~773 - 779 nm | |
| Molar Extinction Coefficient (ε) | ~199,000 - 250,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.3 | |
| Stokes Shift | ~25 nm | |
| Recommended Excitation Laser | 750 nm | |
| Recommended Emission Filter | 780 - 850 nm |
Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₃₈H₄₅N₃O₇S₂ | |
| Molecular Weight | 719.9 g/mol | |
| Reactive Group | Terminal Alkyne (-C≡CH) | |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF). |
Experimental Protocols
Detailed methodologies for key experiments involving Cy7-YNE and its conjugates are provided below.
Protocol 1: Bioconjugation of Azide-Modified Biomolecules with Cy7-YNE via CuAAC
This protocol describes the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a common "click chemistry" reaction, to label an azide-containing biomolecule (e.g., a protein or antibody) with Cy7-YNE.
Materials:
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Azide-modified biomolecule (e.g., Protein-N₃) in a compatible buffer (e.g., PBS, pH 7.4)
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Cy7-YNE
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)
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Reducing agent: Sodium ascorbate (B8700270) solution (e.g., 250 mM in water, freshly prepared)
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Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Bathocuproinedisulfonic acid (BCS)
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Purification column (e.g., size-exclusion chromatography or spin desalting column)
Procedure:
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Prepare Cy7-YNE Stock Solution: Immediately before use, dissolve Cy7-YNE in anhydrous DMSO to a concentration of 10 mM. Protect the solution from light.
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Prepare Reaction Mixture: In a microcentrifuge tube, combine the following components in order:
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Azide-modified biomolecule (adjust volume to achieve a final concentration of 1-10 mg/mL).
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Cy7-YNE stock solution (add a 5- to 20-fold molar excess relative to the biomolecule).
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Copper(II) sulfate.
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Copper-chelating ligand (at a 5-fold molar excess relative to copper).
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-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the mixture to a final concentration of 2-5 mM. The solution will initiate the reduction of Cu(II) to the catalytic Cu(I) species.
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Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature, protected from light. An orbital shaker can be used for continuous mixing.
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Purification: Separate the Cy7-labeled conjugate from unreacted dye and catalyst components using a size-exclusion or spin desalting column equilibrated with a suitable storage buffer (e.g., PBS).
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Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).
Protocol 2: In Vivo Fluorescence Imaging in a Mouse Tumor Model
This protocol outlines a general procedure for using a Cy7-labeled targeting molecule (e.g., an antibody or nanoparticle) for in vivo imaging in mice.
Materials:
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Anesthetized mice bearing tumors (e.g., SPF BALB/C nude mice).
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Cy7-labeled probe diluted in a sterile, biocompatible vehicle (e.g., PBS).
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Small animal in vivo imaging system with appropriate NIR filters.
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Anesthetic (e.g., isoflurane (B1672236) or 2% sodium pentobarbital).
Procedure:
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Animal Preparation: Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection or isoflurane chamber). Place the mouse in the prone position within the imaging system's dark chamber.
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Pre-Injection Imaging: Acquire a baseline fluorescence image and a white light reference image before injecting the probe.
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Probe Administration: Inject the Cy7-labeled probe via an appropriate route (e.g., tail vein injection, 200 µL). The optimal dosage should be determined empirically.
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Time-Course Imaging: Acquire fluorescence images at various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h) to monitor the probe's biodistribution and tumor accumulation.
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Ex Vivo Imaging (Optional): At the final time point, euthanize the mouse and dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs). Image the excised tissues to confirm the in vivo signal distribution and quantify probe accumulation.
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Data Analysis: Quantify the fluorescence intensity in the region of interest (ROI), typically the tumor, and in a background region (e.g., muscle). Calculate the tumor-to-background ratio to assess targeting specificity.
Protocol 3: Immunofluorescence Staining for Microscopy
This protocol describes the staining of fixed and permeabilized cells with a Cy7-conjugated antibody for analysis by fluorescence microscopy.
Materials:
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Cells cultured on coverslips or in imaging dishes.
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Phosphate-Buffered Saline (PBS).
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Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.
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Permeabilization Buffer: 0.1% Triton X-100 in PBS.
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Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBS.
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Cy7-conjugated antibody.
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Antifade mounting medium.
Procedure:
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Cell Preparation: Wash the cells three times with PBS.
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Fixation: Incubate the cells with 4% PFA for 15-20 minutes at room temperature.
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Washing: Wash the cells three times with PBS.
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Permeabilization (for intracellular targets): Incubate with Permeabilization Buffer for 10 minutes. Wash three times with PBS.
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Blocking: Incubate with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
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Antibody Staining: Dilute the Cy7-conjugated antibody to its optimal concentration in Blocking Buffer. Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.
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Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound antibody.
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Mounting: Invert the coverslip onto a drop of antifade mounting medium on a microscope slide.
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Imaging: Image the slides using a fluorescence microscope equipped with appropriate filter sets for Cy7 (Excitation: ~750 nm, Emission: ~780-850 nm).
